NU-7107

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

NU-7107 DNA-PK inhibitor mechanism of action

NU-7107 Profile

This compound is a small molecule recognized as a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK) [1]. Its chemical profile is summarized in the table below.

| Property | Description |

|---|---|

| CAS Number | 503465-21-2 [1] |

| Chemical Formula | C₁₈H₁₉N₃O₂ [1] |

| Molecular Weight | 309.36 g/mol [1] |

| Melting Point | 208-209 °C [1] |

| Description | Potent DNA-PK inhibitor with potential anticancer activity [1] |

Mechanism of Action as a DNA-PK Inhibitor

This compound functions by targeting DNA-PK, a critical enzyme in the Non-Homologous End Joining (NHEJ) pathway, which is one of the cell's primary systems for repairing DNA double-strand breaks (DSBs) [2] [3].

- Role of DNA-PK in Repair: When a DSB occurs, the Ku70/Ku80 heterodimer first binds to the DNA ends. This recruitment triggers the activation of the DNA-PK catalytic subunit (DNA-PKcs), which then initiates a repair signaling cascade [2] [4].

- Inhibition and Synthetic Lethality: As a DNA-PK inhibitor, this compound blocks this repair pathway [1]. In cancer therapy, this is often used strategically in combination with DSB-inducing agents like radiation or certain chemotherapies. The concept is to create synthetic lethality: the therapy-induced DNA breaks cannot be efficiently repaired, leading to increased cancer cell death [3].

The following diagram illustrates the NHEJ pathway and the point where this compound acts as an inhibitor.

Research Context of DNA-PK Inhibition

Research into DNA-PK inhibitors like this compound is a dynamic field aimed at overcoming resistance to cancer treatments [3] [4]. The table below compares different classes of DNA-PK-targeting compounds for context.

| Inhibitor Class / Example | Reported Mechanism | Key Characteristic |

|---|---|---|

| ATP-competitive (e.g., NU7441, AZD7648) | Binds the kinase active site of DNA-PKcs, directly competing with ATP [2]. | Older agents may have lower selectivity; newer generations are more specific to DNA-PKcs [2]. |

| Covalent Inhibitor (e.g., Wortmannin) | Forms an irreversible covalent bond with a lysine residue in the ATP-binding pocket [2]. | Broad-spectrum activity, lacks specificity [2]. |

| Ku-DNA Interaction Inhibitor (Ku-DBi) | Blocks the initial step of NHEJ by preventing the Ku complex from binding to DNA ends [4]. | Novel mechanism; inhibits the entire DNA-PK holoenzyme function [4]. |

Guidance for Further Research

The search results indicate that detailed enzymatic potency (IC50/Ki), comprehensive selectivity profiles, and specific cellular efficacy data for this compound are not publicly available in the searched literature.

To obtain the in-depth data required for a whitepaper, I suggest you:

- Consult Specialized Databases: Search PubChem and ChEMBL using the CAS number (503465-21-2) for curated biochemical and pharmacological data.

- Review Patent Literature: The synthesis and primary biological data for research compounds like this compound are often disclosed in patent applications.

- Explore Related Compounds: The closely related inhibitor NU7441 is well-characterized in structural [2] and functional studies. Its data can provide a strong mechanistic and SAR framework for understanding this inhibitor class.

References

- 1. - NU CAS#: 503465-21-2 7107 [chemicalbook.com]

- 2. Structural insights into inhibitor regulation of the DNA ... [nature.com]

- 3. Dual inhibition of DNA - PK and DNA polymerase theta overcomes... [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and development of novel DNA-PK inhibitors by ... [pmc.ncbi.nlm.nih.gov]

Core Chemical and Product Information

The table below summarizes the fundamental technical data for NU-7107:

| Property | Description |

|---|---|

| CAS Number | 503465-21-2 [1] [2] [3] |

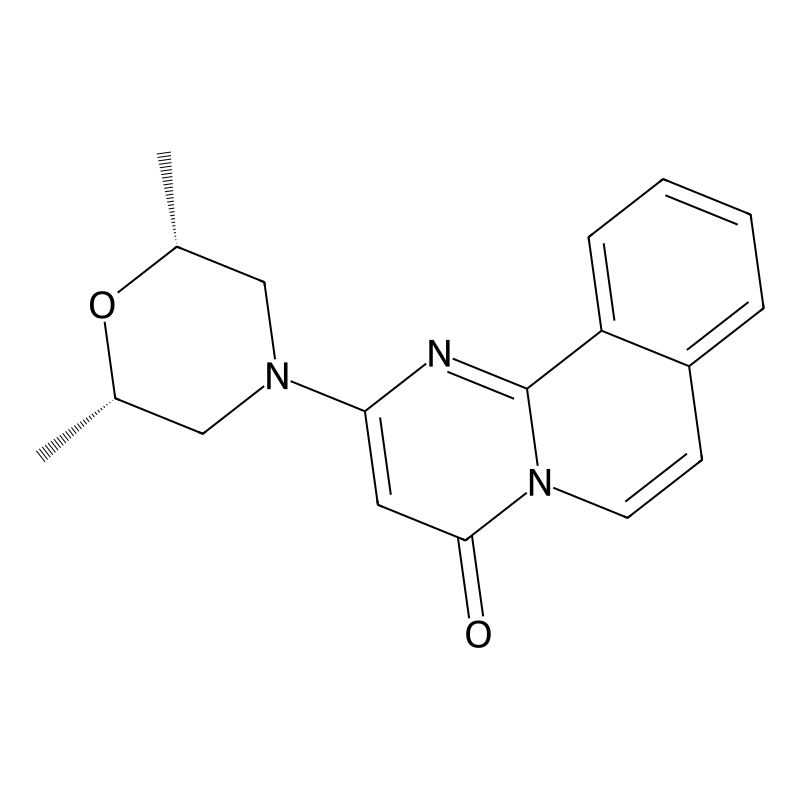

| Chemical Name | rel-2-[(2R,6S)-2,6-dimethyl-4-morpholinyl]-4H-pyrimido[2,1-a]isoquinolin-4-one [1] |

| Molecular Formula | C₁₈H₁₉N₃O₂ [1] [2] |

| Molecular Weight | 309.36 g/mol [1] [2] |

| Melting Point | 208-209 °C [1] |

| Purity & Pricing | Available for research from chemical suppliers (e.g., TargetMol). Purity specifics per batch; prices ~$1,520/25mg [1] [2]. |

Biological Activity and Mechanism of Action

This compound functions as a potent and specific DNA-PK inhibitor [2]. DNA-PK is a critical kinase in the non-homologous end-joining (NHEJ) pathway, which is one of the primary mechanisms cells use to repair DNA double-strand breaks [4]. By inhibiting DNA-PK, this compound disrupts this repair pathway, making it a valuable tool for studying DNA damage response.

The primary research application of this compound is to sensitize cancer cells to DNA-damaging agents [4]. The following diagram illustrates its core mechanism and research applications in cancer therapy development:

Experimental Protocols and Research Data

This compound was designed as an analog of the DNA-PK inhibitor NU7026 to improve metabolic stability [4]. The key improvement is detailed below:

| Parameter | NU7026 (Parent Compound) | NU7107 (Analog) |

|---|---|---|

| Primary Metabolic Vulnerability | Hydroxylation at C-2 of morpholine ring [4] | C-2 and C-6 of morpholine ring methylated [4] |

| Plasma Clearance in Mice | Rapid (0.108 L/h⁻¹) [4] | 4x slower [4] |

| Implication | Low bioavailability (15-20%) [4] | Improved metabolic stability [4] |

In Vitro Radiosensitization Protocol

The foundational experiment demonstrating the functional effect of DNA-PK inhibition involves clonogenic survival assays after radiation [4].

- Cell Line: CH1 human ovarian carcinoma cells [4].

- Drug Treatment: Expose cells to a non-toxic concentration of 10 µM NU7026 (the parent compound of NU7107) [4].

- Radiation: Administer a single dose of 2-4 Gy ionizing radiation (e.g., from a Cobalt-60 source) [4].

- Critical Timing: A minimum drug exposure of 4 hours in combination with radiation is required to observe a significant radiosensitization effect [4].

- Endpoint: Measure colony formation after 9 days. The combination of drug and radiation leads to a significant reduction in colonies compared to radiation alone [4].

In Vivo Pharmacokinetics and Dosing

Early pharmacokinetic studies in mice informed the potential dosing regimen for in vivo studies [4].

- Formulation (for i.p. injection): 10% DMSO, 5% Tween 20 in saline [4].

- Simulated Dosing (for NU7026): To maintain effective radiosensitizing concentrations, PK modeling suggested a regimen of 100 mg/kg administered intraperitoneally four times per day [4].

Research Context and Applications

This compound is primarily used in basic and translational cancer research to:

- Study DNA Repair Pathways: As a specific tool to probe the NHEJ mechanism [4].

- Overcome Therapy Resistance: Cancer stem cells (CSCs) often exhibit enhanced DNA repair capacity, contributing to resistance. DNA-PK inhibitors like this compound represent a strategy to target this vulnerability [5].

- Investigate Synthetic Lethality: Recent research explores combining DNA repair inhibitors with other targeted agents. For example, a 2025 study in Nature Communications found that enhancing Connexin43 (Cx43) reduces DNA repair capacity, suggesting potential for combination strategies with agents like this compound [6].

References

- 1. - NU CAS#: 503465-21-2 7107 [chemicalbook.com]

- 2. This compound [targetmol.com]

- 3. CAS # 503465-21-2, NU - 7107 : more information. [chemblink.com]

- 4. Preclinical pharmacokinetics and metabolism of a novel ... [pmc.ncbi.nlm.nih.gov]

- 5. Combinatorial Strategies to Target Molecular and Signaling ... [pmc.ncbi.nlm.nih.gov]

- 6. Cx43 enhances response to BRAF/MEK inhibitors by ... [nature.com]

DNA-PKcs Biology and Therapeutic Rationale

Table 1: Core Functions of DNA-PKcs in Cancer Biology

| Function | Role in Normal Cells | Impact in Cancer Cells | Therapeutic Implication |

|---|---|---|---|

| Non-Homologous End Joining (NHEJ) [1] | Primary pathway for repairing DNA double-strand breaks (DSBs) [1]. | Enables repair of therapy-induced DSBs, leading to resistance [1] [2]. | Inhibition blocks DSB repair, enhancing efficacy of radiotherapy and chemotherapy [1] [3]. |

| Transcriptional Regulation [2] | Regulates gene networks involved in various cellular processes [2]. | Drives pro-tumorigenic pathways; promotes aggressive phenotypes [2]. | Directly targeting DNA-PK can suppress tumor growth and survival pathways [2]. |

| Cell Cycle Regulation [1] | Coordinates cell cycle checkpoints in response to DNA damage [1]. | Promotes genomic instability and uncontrolled proliferation [1]. | Induces cell cycle arrest and prevents cancer cell replication [1]. |

| Immunomodulation [1] | Essential for V(D)J recombination in lymphocyte development [1]. | Influences T cell function and cytokine production; interfaces with cGAS-STING pathway [1]. | Potential for combination with immunotherapy [1]. |

The rationale for targeting DNA-PKcs is strong. Its overexpression or hyperactivation is frequently observed in various malignancies and is often correlated with aggressive disease and poor prognosis [1] [2]. By inhibiting DNA-PKcs, the cancer cell's ability to recover from DNA-damaging therapies is critically compromised, creating a synthetic lethal interaction [4] [3].

Landscape of DNA-PK Inhibitors and Clinical Progress

Table 2: Select DNA-PK Inhibitors in Development

| Inhibitor | Key Characteristics | Clinical Stage (as of 2025) | Notable Combination Partners |

|---|---|---|---|

| AZD7648 [4] | Potent and selective DNA-PK inhibitor [4]. | Phase I/IIa (NCT03907969); limited monotherapy efficacy; combination with PLD showed greater than expected toxicity [4]. | Pegylated liposomal doxorubicin (PLD), Radiotherapy, Olaparib [4]. |

| Peposertib (M3814) [5] [3] | Highly potent, selective DNA-PK inhibitor [3]. | Phase Ib; evaluated as a radiosensitizer in locally advanced rectal cancer (LARC); tolerable but no clear clinical benefit in initial studies [3]. | Radiotherapy, Capecitabine, Avelumab [3]. |

| CC-115 [6] [2] | Dual TORK/DNA-PK inhibitor [6] [2]. | Clinical trial (NCT01353625); demonstrated preclinical synergy and early promising clinical activity in CLL [6]. | - |

| NU7441 [5] [7] [2] | Potent, selective laboratory-grade inhibitor (IC50 ~14 nM) [7]. | Preclinical research tool [5] [7] [2]. | FLT3 inhibitors (e.g., Sorafenib, Midostaurin), Cytarabine [5]. |

| DA-143 [7] | Novel inhibitor with enhanced solubility relative to NU7441; IC50 of 2.5 nM [7]. | Preclinical research tool [7]. | - |

The following diagram illustrates the core experimental workflow used in preclinical studies to evaluate DNA-PK inhibitors, from in vitro models to in vivo validation [5] [2].

Preclinical to Clinical Workflow

Key Experimental Protocols and Workflows

1. In Vitro Cell Viability and Synergy Assays

- Proliferation/Cell Viability Assay: Seed cancer cell lines (e.g., 500-1500 cells/well in 96-well plates). Treat with serial dilutions of DNA-PK inhibitor (e.g., NU7441, CC-115) for 4-6 days. Quantify cell viability using assays like PicoGreen dsDNA or MTS. Generate dose-response curves to determine IC50/IC75 values [2].

- Synergy Assay (e.g., with FLT3 inhibitors): Treat mutant-FLT3 cell lines (e.g., MV4-11, MOLM13) with DNA-PK and FLT3 inhibitors alone and in combination. Assess cell growth and synergy using software analysis (e.g., CompuSyn) to calculate a Combination Index (CI) [5].

2. Apoptosis and Cell Cycle Analysis

- Annexin V Apoptosis Assay: Treat cells with inhibitors, then stain with Annexin V and Propidium Iodide (PI). Analyze by flow cytometry to quantify the percentage of cells in early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis [5].

- Cell Cycle Analysis by Flow Cytometry: Treat cells, then fix and stain DNA content with PI. Analyze flow cytometry data to determine the proportion of cells in G1, S, and G2/M phases. DNA-PK inhibition often leads to G1 arrest and an increase in the sub-G1 population (indicative of cell death) [5].

3. Western Blotting for Mechanism of Action

- Protocol: Pre-treat cells with inhibitor for 1 hour, then apply a DNA-damaging agent (e.g., doxorubicin) or other stimulants. Lyse cells, separate proteins by SDS-PAGE, and transfer to a PVDF membrane. Probe with primary antibodies against key targets [7] [2]:

- DNA-PKcs phosphorylation (e.g., pDNA-PKcs S2056 or S2612) to confirm target engagement.

- DNA Damage Markers (e.g., γH2AX).

- Downstream Effectors (e.g., KAP1, AKT, cleaved PARP).

- This confirms on-target drug activity and reveals effects on downstream signaling pathways [7] [2].

The signaling network below summarizes how DNA-PK inhibitors interact with key cellular pathways to exert anti-tumor effects [6] [5] [1].

DNA-PK Inhibitor Signaling Network

Emerging Research and Future Directions

- Synergy with Splicing Inhibition: A CRISPR/Cas9 screen revealed that compromising the mRNA splicing pathway causes marked hypersensitivity to DNA-PK inhibitors, suggesting a strong rationale for combining them with splicing inhibitors like pladienolide B [8].

- Novel Inhibitor Designs: Efforts are ongoing to develop inhibitors with improved pharmaceutical properties. DA-143, a novel DNA-PKcs inhibitor, was designed to overcome the poor aqueous solubility of predecessors like NU7441, which is critical for enhanced efficacy at reduced doses in preclinical and clinical development [7].

- Biomarker-Driven Approaches: Future clinical success likely depends on identifying predictive biomarkers. Comprehensive molecular analysis (e.g., WES, WTS) is being integrated into clinical trials to identify patient subgroups most likely to benefit from DNA-PK inhibitor therapy [3].

References

- 1. Unlocking the Therapeutic Potential of DNA-PKcs in Cancer [mdpi.com]

- 2. Pleiotropic impact of DNA - PK in cancer and implications for... [pmc.ncbi.nlm.nih.gov]

- 3. -dependent protein kinase DNA as a sensitizer of radiotherapy... inhibitor [jgo.amegroups.org]

- 4. The DNA-PK inhibitor AZD7648 alone or combined with ... [nature.com]

- 5. phosphoproteomics uncovers synergy between Quantitative - DNA ... PK [nature.com]

- 6. Dual TORK/ DNA - PK blocks critical inhibition in... signaling pathways [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of the DNA -PKcs inhibitor DA-143 which exhibits enhanced... [nature.com]

- 8. Disruption of RNA Splicing Increases Vulnerability of Cells to DNA - PK ... [pubmed.ncbi.nlm.nih.gov]

NU-7107 radiosensitization effect

Available Data on NU-7107

The table below summarizes the key information identified in the search results:

| Aspect | Available Information |

|---|---|

| Compound Name | This compound (also referred to as a structural analogue of NU7026) [1] |

| Chemical Description | 2-((2S,6R)-2,6-dimethylmorpholin-4-yl)-pyrimido[2,1-a]isoquinolin-4-one [1] |

| Primary Mechanism | DNA-dependent protein kinase (DNA-PK) inhibitor (inferred from its role as a structural analogue of the prototype DNA-PK inhibitor NU7026) [1] |

| Key Pharmacokinetic Finding | Plasma clearance was four-fold slower than its parent compound, NU7026, due to methylation at the C-2 and C-6 positions of the morpholine ring, which reduced its metabolic liability [1] |

| Direct Radiosensitization Data | Not available in the search results. |

DNA-PK Inhibition Pathway in Radiosensitization

The proposed mechanism of action for this compound is inhibition of DNA-PK, a key enzyme in the DNA damage response. The following diagram outlines this pathway and the theoretical role of a DNA-PK inhibitor in promoting radiosensitization.

Ionizing Radiation induces DNA Double-Strand Breaks (DSBs), which are typically repaired by the DNA-PK complex via the Non-Homologous End Joining (NHEJ) pathway, allowing cell survival [2] [1]. A DNA-PK inhibitor (like this compound) theoretically disrupts this repair process, leading to the accumulation of unrepaired DSBs and ultimately cell death, thereby sensitizing cells to radiation [1].

References

NU-7107 DNA repair enzyme inhibition

Compound Profile and Key Data

NU-7107 is identified in the literature as a structural analog of the DNA-dependent protein kinase (DNA-PK) inhibitor NU7026. The primary quantitative data available from a preclinical study is summarized in the table below [1].

| Parameter | Data for this compound | Context and Comparison |

|---|---|---|

| Target Enzyme | DNA-dependent protein kinase (DNA-PK) | A key enzyme in the non-homologous end-joining (NHEJ) pathway for repairing DNA double-strand breaks [1]. |

| Chemical Modification | Morpholine ring methylated at C-2 and C-6 | Analog of NU7026; designed to block metabolically sensitive hydroxylation sites [1]. |

| Impact on Pharmacokinetics | Four-fold slower plasma clearance vs. NU7026 | In mice following intravenous administration; confirms metabolism-driven clearance of the parent compound [1]. |

Research Context and Suggested Approaches

Given the limited specific data on this compound, the following information on DNA repair inhibitor research may guide your experimental planning.

- General Experimental Workflow: The research process for DNA repair inhibitors often follows a path from in vitro characterization to in vivo models, as illustrated below.

Typical workflow for characterizing DNA repair inhibitors like this compound.

- Suggested Methodologies:

- Enzyme Inhibition: The original study on NU7026 used specific inhibitor compounds in clonogenic survival assays to measure the radiosensitization effect in human ovarian cancer cells [1].

- Metabolism Studies: Investigation of NU7026 metabolism identified major oxidation sites and excretion products using techniques like LC/MS/MS, which would be equally relevant for studying this compound [1].

- Advanced Screening: For discovering new inhibitors, techniques like virtual fragment screening against DNA repair enzyme targets (e.g., OGG1) in ultralarge chemical libraries are emerging as powerful tools [2].

A Path Forward for Research

To overcome the lack of extensive public data on this compound, you may consider these approaches:

- Consult Primary Literature: Conduct a detailed search through scientific journals (e.g., via PubMed) using keywords like "NU7107 DNA-PK inhibitor" and "2-((2S,6R)-2,6-dimethylmorpholin-4-yl)-pyrimido[2,1-a]isoquinolin-4-one" (the stated chemical name) [1].

- Explore Related Targets: The field of DNA Damage Response (DDR) is broad. Research on other DDR inhibitors, such as PARP inhibitors (e.g., Olaparib) or Tdp1/Tdp2 inhibitors, can provide valuable methodological insights [3] [4] [5].

- Leverage Commercial Intelligence: Market reports on DDR drugs, while not containing experimental details, can provide context on the key players, developmental stages, and commercial landscape of this therapeutic area [3] [4].

References

- 1. Preclinical pharmacokinetics and metabolism of a novel ... [pmc.ncbi.nlm.nih.gov]

- 2. Virtual fragment screening for DNA repair inhibitors in vast ... [nature.com]

- 3. DNA Damage Response Drugs Unlocking Growth Potential [archivemarketresearch.com]

- 4. Dna Repair Drugs Market Share and Opportunities 2025- ... [coherentmarketinsights.com]

- 5. Usnic Acid Derivatives Inhibit DNA Repair Enzymes ... [pmc.ncbi.nlm.nih.gov]

NU-7107 phosphoinositide 3-kinase-like kinase PIKK family

NU-7107 at a Glance

The table below summarizes the available key information on this compound.

| Property | Description |

|---|---|

| Name | This compound [1] |

| CAS Number | 503465-21-2 [1] |

| Molecular Formula | C₁₈H₁₉N₃O₂ [1] |

| Molecular Weight | 309.36 g/mol [1] |

| Description | Potent DNA-PK inhibitor with potential anticancer activity [1] |

| Melting Point | 208-209 °C (Solv: ethanol) [1] |

| Predicted Boiling Point | 461.5±55.0 °C [1] |

| Predicted Density | 1.30±0.1 g/cm³ [1] |

This compound & the PIKK Family

This compound is a small-molecule inhibitor that specifically targets DNA-dependent protein kinase (DNA-PK), a member of the phosphoinositide 3-kinase-related kinase (PIKK) family [1].

The PIKK family consists of large Ser/Thr protein kinases that are structurally related to PI3Ks but are involved in diverse cellular processes like DNA damage response and metabolic control [2] [3]. The following diagram illustrates the classification of the PI3K superfamily, showing how DNA-PK and other PIKK members relate to the classical PI3K classes.

As a DNA-PK inhibitor, this compound disrupts a key mechanism in the DNA damage response, specifically the non-homologous end joining (NHEJ) repair pathway. This activity underlies its potential as an anticancer agent, as it can sensitize cancer cells to DNA-damaging therapies [1].

References

NU-7107 Cell Culture Application Notes: Exposure Protocols & Experimental Guidelines for DNA-PK Inhibition Studies

Introduction to NU-7107 as a DNA-PK Inhibitor

This compound is a potent, cell-permeable small molecule inhibitor of DNA-dependent protein kinase (DNA-PK) with potential anticancer activity, particularly as a radiosensitizer and chemosensitizer [1]. This compound belongs to the morpholino-isoquinolinone class with the chemical name 2-[(2R,6S)-2,6-dimethyl-4-morpholinyl]-4H-pyrimido[2,1-a]isoquinolin-4-one and a molecular weight of 309.36 g/mol [1]. DNA-PK plays a critical role in the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair, making it an attractive target for cancer therapeutics aimed at preventing efficient DNA damage repair in tumor cells. Research with this compound builds upon earlier work with the related prototype DNA-PK inhibitor NU7026, with this compound specifically designed to address metabolic limitations through structural modifications at the C-2 and C-6 positions of the morpholine ring [2]. These modifications have demonstrated improved metabolic stability, as evidenced by a four-fold slower plasma clearance compared to NU7026 in preclinical models [2].

The primary therapeutic rationale for DNA-PK inhibition lies in its potential to enhance the efficacy of DNA-damaging cancer treatments, including ionizing radiation and chemotherapeutic agents that induce double-strand breaks. By inhibiting the primary DNA repair pathway in mammalian cells, this compound increases the cumulative DNA damage and promotes cell death in cancer cells exposed to genotoxic stress. Current research applications for this compound include investigating DNA repair mechanisms, studying combination therapies with radiation and chemotherapy, exploring synthetic lethal approaches in DNA repair-deficient cancers, and validating DNA-PK as a therapeutic target across various cancer types [2]. These applications require precise understanding of this compound exposure parameters in cell culture systems to ensure biologically relevant inhibition of the target pathway.

Mechanism of Action & Signaling Pathway Context

This compound exerts its biological effects through highly specific inhibition of DNA-dependent protein kinase (DNA-PK), a key component of the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair. DNA-PK is a nuclear serine/threonine protein kinase consisting of a heterodimeric DNA-binding subunit (Ku70/80) and a catalytic subunit (DNA-PKCS), belonging to the phosphoinositide 3-kinase-like kinase (PIKK) family [2]. The compound demonstrates remarkable specificity with an IC50 of 0.23 μM for DNA-PK, while showing significantly less potency against related kinases such as phosphoinositide 3-kinase (IC50: 13 μM), and ataxia telangiectasia mutated (ATM) and ATM-Rad3-related (ATR) kinases (IC50: >100 μM) [2]. This specificity profile makes this compound a valuable tool for selectively interrogating DNA-PK function without concurrent inhibition of other PIKK family members that might confound experimental results.

The cellular consequence of DNA-PK inhibition is the impairment of the primary pathway for repairing DNA double-strand breaks in mammalian cells. When DNA damage occurs, particularly the double-strand breaks induced by ionizing radiation or certain chemotherapeutic agents, the Ku heterodimer rapidly binds to DNA ends and recruits DNA-PKCS, which becomes activated and initiates the NHEJ repair process. By inhibiting DNA-PKCS activity, this compound prevents proper repair of these lesions, leading to persistent DNA damage, genomic instability, and ultimately cell death. This mechanism becomes particularly significant in combination with DNA-damaging agents, where this compound can substantially enhance their cytotoxic effects, a phenomenon known as radiosensitization or chemosensitization [2].

Table 1: Key Signaling Pathways Involving DNA-PK and Potential Cross-Talk

| Pathway | Relationship to DNA-PK | Cellular Process | Potential Experimental Considerations |

|---|---|---|---|

| Non-Homologous End Joining (NHEJ) | Direct target of this compound | DNA double-strand break repair | Primary pathway affected; monitor repair efficiency via γH2AX foci or comet assays |

| Homologous Recombination (HR) | Complementary repair pathway | Error-free DNA repair | May become dominant when NHEJ is inhibited; assess via RAD51 foci formation |

| p53 Signaling | Downstream of DNA damage sensing | Cell cycle arrest & apoptosis | p53 status affects cellular response to DNA-PK inhibition |

| Cell Cycle Checkpoints | Activated by unrepaired DNA damage | G1/S, S, G2/M arrest | Combined inhibition with cell cycle checkpoints may enhance efficacy |

| PI3K/AKT/mTOR | Structural similarity in kinase domain | Growth & metabolism | This compound shows good specificity over PI3K at appropriate concentrations |

The following diagram illustrates the DNA-PK signaling pathway and mechanism of this compound inhibition:

This pathway illustrates how this compound intercepts the DNA damage response at the critical DNA-PK activation step, shifting the cellular outcome from survival to death in the context of genotoxic stress. Understanding this mechanism is essential for designing appropriate exposure protocols that maximize therapeutic efficacy while minimizing off-target effects.

This compound Exposure Guidelines & Quantitative Parameters

Establishing appropriate exposure parameters for this compound in cell culture experiments requires consideration of multiple factors, including target inhibition concentration, exposure duration, and combination treatment timing. While direct exposure time data for this compound in cell culture is limited in the available literature, we can derive evidence-based recommendations from closely related compounds and the fundamental pharmacokinetic properties of this inhibitor class. Based on the research with the structurally related DNA-PK inhibitor NU7026, a minimum exposure period of 4 hours in combination with genotoxic stress (such as radiation) is required to achieve significant radiosensitization effects in human cancer cell lines [2]. This establishes a baseline minimum for meaningful DNA-PK inhibition in combination therapy scenarios.

The concentration range for this compound activity can be inferred from its biochemical properties and data from analogous compounds. The related inhibitor NU7026 demonstrates an IC50 of 0.23 μM for DNA-PK inhibition in enzymatic assays, and effective cellular activity has been observed at concentrations of 10 μM in human ovarian carcinoma (CH1) cells [2]. For in vitro experiments, a working concentration range of 1-20 μM this compound is recommended, with the specific concentration depending on the desired level of pathway inhibition and the cellular context. Longer exposure times (16-24 hours) may be necessary when evaluating downstream consequences of DNA-PK inhibition on cell cycle progression, gene expression, or apoptosis, as these processes require time for the cellular response to manifest [3].

Table 2: this compound Exposure Parameters for Different Experimental Applications

| Experimental Application | Recommended Concentration | Exposure Duration | Key Combination Parameters | Expected Outcome Measures |

|---|---|---|---|---|

| Biochemical DNA-PK Inhibition | 0.1-1 μM | 30-60 minutes | N/A | IC50 determination via kinase activity assays |

| Cellular Radiosensitization | 10-20 μM | Minimum 4 hours pre- & post-irradiation | 2-4 Gy radiation | Enhanced radiation-induced cell death; reduced clonogenic survival |

| Chemosensitization Studies | 5-15 μM | 4-24 hours (compound-dependent) | DNA-damaging agents (e.g., etoposide, doxorubicin) | Synergistic cytotoxicity; increased DNA damage persistence |

| DNA Repair Mechanism Studies | 1-10 μM | 2-6 hours post-damage induction | Controlled DNA damage induction | Accumulation of DNA damage markers (γH2AX); impaired repair kinetics |

| Long-term Pathway Modulation | 5-10 μM | 24-72 hours | Optional combination treatments | Altered gene expression; cell cycle arrest; changes in protein levels |

It is important to note that empirical optimization may be necessary for specific cell lines and experimental conditions. Factors such as cellular growth rate, DNA-PK expression levels, and drug metabolism can influence the effective concentration and exposure time required for robust target inhibition. Pre-testing a range of concentrations and exposure times while monitoring established biomarkers of DNA-PK activity (such as phosphorylation of DNA-PK substrates or persistence of DNA damage foci) is recommended when establishing new experimental systems [2]. Additionally, the timing of this compound administration relative to other treatments, particularly DNA-damaging agents, requires careful consideration to maximize synergistic effects while maintaining experimental consistency.

Basic Cell Culture Exposure Protocol

This section provides a standardized methodology for evaluating this compound effects in cell culture systems, with particular emphasis on exposure timing for combination studies with DNA-damaging agents. The protocol is adapted from established cell culture techniques and principles derived from related DNA-PK inhibitor studies [4] [2]. Following this structured approach will ensure consistent and reproducible results across experiments.

Materials and Reagents

- This compound stock solution: Prepare a 10-100 mM stock solution in DMSO, aliquot, and store at -20°C protected from light [1]

- Appropriate cell culture medium for your cell line (e.g., RPMI-1640 or DMEM supplemented with fetal bovine serum and antibiotics) [4]

- DNA-damaging agent (if using combination treatment): e.g., ionizing radiation source or chemotherapeutic agent

- Cell lines: Validate DNA-PK expression in your selected model; CH1 ovarian carcinoma, MCF7 breast cancer, or other relevant cancer cell lines [3] [2]

- Standard cell culture equipment: CO2 incubator, biological safety cabinet, centrifuges, and cell counting instrumentation [4]

- Analysis reagents: Materials for downstream assays (e.g., clonogenic survival, Western blotting, immunofluorescence)

Step-by-Step Procedure

Cell Seeding and Pre-culture:

- Seed cells at appropriate densities in multi-well plates or culture dishes 24 hours before this compound addition to ensure 40-60% confluence at treatment initiation [4].

- Include additional control wells for solvent (DMSO) only, DNA-damaging agent only, and combination treatment conditions.

- Incubate cells overnight under standard conditions (37°C, 5% CO2, 95% humidity) to allow proper attachment and resumption of logarithmic growth.

This compound Treatment and Exposure:

- Prepare working concentrations of this compound by diluting the stock solution in pre-warmed culture medium immediately before use.

- Final DMSO concentration should not exceed 0.1-0.5% (v/v) to maintain cell viability and minimize solvent effects [2].

- Replace existing medium with this compound-containing medium according to the following timing framework:

- For radiation combination studies: Add this compound 2-4 hours before irradiation [2]

- For chemotherapy combination: Add this compound 1-2 hours before chemotherapeutic agent

- For monotherapy studies: Add this compound at time zero of experiment

- Return cells to incubator for the designated exposure period (typically 4-24 hours depending on experimental objectives).

Combination with DNA-Damaging Treatments:

- For radiation studies: Following pre-incubation with this compound, expose cells to the predetermined radiation dose (typically 2-8 Gy) [2]

- Return irradiated cells to incubator without changing medium to maintain this compound exposure

- For combination with chemical DNA-damaging agents: Add these compounds directly to the existing this compound-containing medium

- Maintain combination exposure for the predetermined duration before proceeding to analysis

Post-Exposure Processing and Analysis:

- For acute response assessment (DNA damage signaling, early apoptosis): Process cells immediately after exposure period

- For clonogenic survival assays: Remove drug-containing medium after exposure period, wash with PBS, and replace with fresh complete medium [2]

- Allow appropriate time for colony formation (typically 7-14 days depending on cell line doubling time)

- For cell cycle and protein expression analysis: Process cells at relevant timepoints post-exposure based on experimental objectives

The following workflow diagram summarizes the key decision points in exposure protocol design:

Critical Protocol Considerations

- Solvent controls: Always include vehicle-only controls (DMSO at the same concentration used for this compound treatment) to distinguish compound-specific effects from potential solvent artifacts [2]

- Concentration verification: Periodically verify this compound concentration stability in culture medium under your experimental conditions, as some compounds may degrade during extended incubations

- Cell line variability: Account for differences in drug uptake, metabolism, and DNA-PK expression levels between cell lines by conducting preliminary dose-response experiments

- Exposure timing: The timing of this compound administration relative to DNA-damaging treatments is critical; pre-incubation is generally recommended to ensure target inhibition when damage occurs

- Handling precautions: Follow standard safety protocols for handling chemical compounds, using appropriate personal protective equipment throughout the procedure

Advanced Pharmacokinetic Modeling & Exposure Systems

For researchers requiring more physiologically relevant exposure conditions that mimic in vivo pharmacokinetic profiles, advanced microphysiological systems (MPSs) offer sophisticated alternatives to traditional static cell culture. These systems employ microfluidic technology to create dynamic exposure scenarios that more closely simulate the fluctuating drug concentrations observed in vivo, potentially improving translational predictability of in vitro results [5] [6]. Implementation of such systems may be particularly valuable for this compound, given that its structural predecessor NU7026 demonstrated rapid plasma clearance in preclinical models, a characteristic that creates challenges for maintaining effective concentrations in vivo [2].

The fundamental principle behind these advanced systems involves controlled perfusion of cell cultures with continuously refreshed medium containing precisely regulated drug concentrations. This approach eliminates the accumulation of metabolic waste products and prevents nutrient depletion that can occur in static culture systems, while simultaneously enabling simulation of specific pharmacokinetic profiles [5]. For this compound experiments, such systems could be programmed to replicate the exposure patterns observed or predicted from in vivo studies, potentially including intermittent dosing schedules or declining concentration profiles that reflect metabolic clearance. Research with similar compounds has demonstrated that cellular responses can differ significantly between constant concentration exposure and pharmacokinetic-modeled exposure, even when the total drug exposure is equivalent [6].

Implementation considerations for dynamic this compound exposure systems include:

- System selection and configuration (commercial MPS vs. custom-built setups)

- Determination of appropriate flow rates based on this compound stability and cellular consumption rates

- Programming of specific exposure profiles based on preclinical pharmacokinetic data from analogous compounds

- Validation of actual exposure concentrations through periodic sampling and analysis

- Adaptation of endpoint analyses to the specific format and scale of the microphysiological system

While these advanced systems offer significant advantages for translational research, they require additional expertise, validation, and resources compared to standard static culture approaches. Their implementation is most justified when studying questions specifically related to pharmacokinetic-pharmacodynamic relationships or when attempting to bridge directly between in vitro findings and in vivo efficacy models [6]. For most mechanistic studies of DNA-PK inhibition, traditional static exposure protocols remain appropriate and scientifically valid.

Experimental Design & Data Interpretation Considerations

Key Technical Considerations

Several critical factors can significantly influence experimental outcomes when working with this compound in cell culture systems. First, cell density and proliferation status profoundly affect response to DNA-PK inhibition, as actively cycling cells are more susceptible to DNA-damaging treatments and repair inhibition. Standardize seeding densities and monitor confluence throughout experiments to maintain consistency [4]. Second, serum concentration and medium composition can influence compound stability, cellular uptake, and pathway activity; maintain consistent medium formulations across experiments unless specifically testing these variables [4]. Third, the timing of analysis relative to exposure must be carefully planned based on the biological process being examined—immediate early events (phosphorylation changes, DNA damage marker formation) may be detectable within hours, while phenotypic outcomes (cell death, senescence, long-term survival) may require days to weeks to fully manifest [2].

The selection of appropriate controls is essential for valid interpretation of this compound experiments. Comprehensive experimental designs should include:

- Vehicle control (DMSO at equivalent concentration)

- Untreated control (culture medium only)

- DNA-damaging agent alone (for combination studies)

- This compound alone (to distinguish compound toxicity from synergistic effects)

- Positive controls for DNA damage response when applicable (e.g., known DNA-PK inhibitor or DNA-damaging agent)

Troubleshooting Common Issues

- Unexpected cytotoxicity in monotherapy: DNA-PK inhibition alone may exhibit toxicity in certain genetic backgrounds or highly proliferative cells; consider reducing exposure time or concentration

- Inconsistent radiosensitization between experiments: Verify radiation source calibration, ensure consistent timing between this compound addition and irradiation, and monitor cell cycle distribution which affects radiation sensitivity

- Poor compound activity: Verify stock solution integrity (freeze-thaw cycles, storage conditions), check cellular uptake issues, and confirm DNA-PK expression in your model system

- High variability in replicate samples: Standardize cell handling procedures, ensure uniform seeding, and consider biological replicates across multiple passages

Relevant Biomarkers & Validation Methods

Confirming effective DNA-PK inhibition and consequent biological effects requires assessment of appropriate biomarkers. The table below outlines key biomarkers and their interpretation:

Table 3: Biomarkers for Monitoring this compound Activity and Cellular Response

| Biomarker Category | Specific Markers | Detection Method | Expected Response | Timing Post-Exposure |

|---|---|---|---|---|

| DNA Damage Response | γH2AX foci, pDNA-PKcs (S2056) | Immunofluorescence, Western blot | Increased persistence with inhibition | 2-24 hours (time-dependent) |

| DNA Repair Efficiency | 53BP1 foci, RAD51 foci | Immunofluorescence | Impaired repair kinetics | 1-8 hours post-damage |

| Downstream Signaling | p53 phosphorylation, CHK1/2 phosphorylation | Western blot | Increased activation | 4-24 hours |

| Functional Outcomes | Clonogenic survival, Cell cycle distribution | Colony formation, Flow cytometry | Reduced survival, G2/M arrest | Days (survival), 12-24h (cell cycle) |

| Apoptosis Activation | Cleaved caspase-3, PARP cleavage | Western blot, Activity assays | Increased apoptosis | 24-72 hours |

Rigorous validation of DNA-PK inhibition should include multiple complementary approaches to confirm both target engagement and functional consequences. This multi-faceted validation strategy is particularly important when establishing new experimental systems or when exploring novel cellular contexts for this compound application.

Conclusion

These application notes provide a comprehensive framework for designing and executing cell culture experiments with the DNA-PK inhibitor this compound. The exposure parameters outlined here, particularly the minimum 4-hour exposure for radiosensitization effects and the recommended concentration range of 1-20 μM, provide a solid starting point for investigators incorporating this tool compound into their research [2]. As with any pharmacological agent, empirical optimization for specific experimental systems is essential, and the protocols presented here should be adapted based on validation data from individual laboratories. The continuing investigation of DNA-PK inhibition as a therapeutic strategy ensures that this compound remains a valuable compound for studying DNA repair mechanisms and developing combination approaches with genotoxic cancer therapies.

References & Additional Resources

- PMC NIH Preprint: Lactate Effects on Cancer Cell Gene Expression [3]

- PMC NIH: Dynamic PK Cell Culture Systems [5]

- ChemicalBook: this compound Chemical Properties & Manufacturer Information [1]

- Thermo Fisher Scientific: Basic Cell Culture Protocols [4]

- Nature: Preclinical Pharmacokinetics of NU7026 and NU7107 Analogs [2]

- Frontiers in Pharmacology: Microphysiological Systems for PK/PD Modeling [6]

References

- 1. - NU CAS#: 503465-21-2 7107 [chemicalbook.com]

- 2. Preclinical pharmacokinetics and metabolism of a novel prototype... [nature.com]

- 3. A Compassion of MCF7 and MDA-MB-231 Cancer Cell Lines [pmc.ncbi.nlm.nih.gov]

- 4. | Thermo Fisher Scientific - SG Cell Culture Protocols [thermofisher.com]

- 5. In vitro pharmacokinetic system that simulates... cell culture [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | A Microphysiological Cell -Culturing System for... [frontiersin.org]

Application Notes: Intraperitoneal Administration of NU-7107

For researchers investigating NU-7107, an Hsp90 inhibitor, intraperitoneal (IP) injection is a suitable route for systemic drug delivery in rodent studies. It allows for rapid absorption of large volumes and is ideal for proof-of-concept studies involving non-irritant, isotonic solutions [1] [2].

- Key Advantages: The IP route is preferred for its quick absorption and ability to handle larger volumes compared to intravenous or subcutaneous routes [1]. It is particularly useful for compounds where hepatic first-pass metabolism is not a primary concern and for studies requiring repeated administration over short periods [1].

- Considerations and Limitations: A key consideration is that drugs administered intraperitoneally are partially subjected to hepatic first-pass elimination [1]. The injection technique must be carefully controlled to avoid variability in effectiveness or misinjection [2]. Furthermore, repeated intraperitoneal administration can lead to non-specific side effects in response to the vehicle or the test compound itself and should be approached with caution [1].

Detailed Experimental Protocol for Rodents

This protocol synthesizes standard procedures for IP injection in mice and rats [1] [2].

Pre-Procedure Preparations

- Test Article Preparation: Dissolve this compound in a suitable, non-irritant vehicle (e.g., saline, DMSO followed by saline dilution) to achieve the desired concentration. Ensure the solution is sterile and isotonic.

- Animal Preparation: House and handle animals according to your institution's Animal Care and Use Committee guidelines. Acclimate the animals to the facility before experimentation.

Restraint and Positioning

- Restrain the mouse or rat firmly. A two-person procedure is highly recommended to reduce injection errors [2].

- Tilt the animal's head downward to displace the abdominal organs toward the diaphragm, creating a safe space for injection in the caudal abdomen [1] [3].

Injection Site and Technique

- Site: Insert the needle at a shallow angle (10-30 degrees for mice, 20-45 degrees for rats) in the lower left quadrant of the abdomen. This avoids the cecum located on the lower right side [1].

- Procedure:

Post-Injection and Monitoring

- Withdraw the needle gently and apply slight pressure if needed.

- Monitor animals for immediate adverse reactions and for the duration of the study. Observe for signs of pain, distress, or peritonitis.

Key Experimental Parameters Table

The table below summarizes the standard technical parameters for IP injection in rodents, which you can use as a guideline for your study with this compound.

| Parameter | Mouse | Rat | Notes |

|---|---|---|---|

| Recommended Site | Lower left abdominal quadrant | Lower left abdominal quadrant | Avoids cecum (located on the right) [1]. |

| Injection Angle | 10-30 degrees | 20-45 degrees | A shallow angle is used [2]. |

| Needle Insertion Depth | 2-3 mm | 3-5 mm | Sufficient to penetrate the musculature [1]. |

| Maximum Injection Volume | 2-3 mL | 5-10 mL (for a 200g rat) | Volumes are dependent on animal size; the peritoneum of a 200g rat has a surface area of ~125 cm² [1]. |

| Needle Gauge | 25-27 G | 23-25 G | A sharp, fresh needle should be used for each animal [3]. |

Experimental Workflow and Pharmacokinetic Considerations

The following diagram outlines the logical workflow for planning and executing an IP administration study, from compound preparation to data analysis.

When designing your PK/PD studies, note that absorption from the peritoneal cavity occurs rather rapidly. However, a portion of the drug will be carried directly to the liver via the mesenterical-portal vasculature, subjecting it to first-pass metabolism before entering the systemic circulation [1]. This can impact the bioavailability of this compound. Modern PK/PD modeling can be a valuable tool here, using a quantitative framework to understand the complex relationship between the drug's concentration and its therapeutic effect, helping to optimize dosing regimens [4].

Troubleshooting and Safety

- Leakage at Injection Site: This is often due to insufficient needle penetration (less than 2 mm). Ensure the needle is inserted far enough to bypass the muscle layers [1].

- Signs of Peritonitis: Look for abdominal swelling, hunched posture, or reduced activity. This could indicate irritation from the compound or vehicle. Re-evaluate the formulation for isotonicity and pH.

- Handling of Chemotherapeutic Agents: As this compound is an Hsp90 inhibitor, treat it as a potential hazardous agent. Use appropriate personal protective equipment (PPE) and follow safe handling procedures for preparation and administration.

Reference to a Related Signaling Pathway

While your focus is on administration, the mechanism of this compound involves the inhibition of the Hsp90 signaling pathway [3]. Hsp90 is a chaperone protein for numerous client proteins, including key players in oncogenic pathways. Its inhibition leads to the proteasomal degradation of these clients, thereby exerting an anti-tumor effect.

References

- 1. sciencedirect.com/topics/medicine-and-dentistry/ intraperitoneal -drug... [sciencedirect.com]

- 2. injection - Wikipedia Intraperitoneal [en.wikipedia.org]

- 3. injection - Knowledge and References | Taylor & Francis Intraperitoneal [taylorandfrancis.com]

- 4. Overcoming PK / PD Challenges Modeling [pharmtech.com]

Comprehensive Application Notes and Protocols for NU-7107 LC-MS/MS Analysis Method

Introduction to NU-7107 and LC-MS/MS Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful analytical technique for the quantification of pharmaceutical compounds like this compound due to its exceptional sensitivity and specificity. This compound represents a novel therapeutic candidate requiring precise bioanalytical methods for pharmacokinetic studies and drug development. The LC-MS/MS technique combines the superior separation capabilities of high-performance liquid chromatography with the selective detection power of tandem mass spectrometry, making it ideally suited for quantifying complex biological matrices.

The fundamental principle of LC-MS/MS analysis involves the chromatographic separation of analytes followed by ionization and mass-based detection. The tandem mass spectrometer operates through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored, providing高度 selective detection even in the presence of matrix interferences. This technique has become the gold standard in bioanalytical chemistry for drug quantification, offering superior performance compared to traditional HPLC methods with UV or fluorescence detection.

Method Development and Optimization

LC-MS/MS System Configuration

The successful development of an LC-MS/MS method for this compound requires careful consideration of instrumentation components and their optimal configuration. A typical system should include a binary or quaternary HPLC pump with minimal delay volume, a high-performance autosampler capable of maintaining sample integrity, a column compartment with precise temperature control, and a triple quadrupole mass spectrometer with electrospray ionization (ESI) source. The selection of appropriate components directly impacts method robustness, sensitivity, and reproducibility.

- Chromatography System: Utilize UHPLC systems with pressure capabilities up to 15,000 psi for enhanced separation efficiency. The system should include a degasser module to prevent bubble formation and a thermostated column compartment maintaining temperature within ±0.5°C.

- Mass Spectrometer: A triple quadrupole instrument equipped with heated electrospray ionization (H-ESI) source is recommended for optimal ionization efficiency. The instrument should be capable of rapid polarity switching if needed and have sufficient dynamic range for expected analyte concentrations.

- Data Acquisition System: Software capable of controlling both LC and MS components simultaneously, with features for automated method development and data processing according to regulatory guidelines.

Liquid Chromatography Parameters

Chromatographic separation represents a critical component of method development, directly impacting peak shape, retention behavior, and matrix effects. Method development should systematically evaluate various parameters to achieve optimal separation of this compound from matrix components while maintaining acceptable run times.

Table 1: Liquid Chromatography Optimization Parameters for this compound Analysis

| Parameter | Evaluation Range | Optimal Condition | Impact on Analysis |

|---|---|---|---|

| Stationary Phase | C18, C8, phenyl, HILIC | C18 (100 × 2.1 mm, 1.7-1.8 µm) | Retention mechanism, selectivity, peak shape |

| Mobile Phase A | Water with 0.1% formic acid, 2-10 mM ammonium acetate/format | Water with 0.1% formic acid | Protonation, ionization efficiency |

| Mobile Phase B | Acetonitrile, methanol with modifiers | Acetonitrile with 0.1% formic acid | Elution strength, backpressure, ionization |

| Gradient Program | 5-95% B over 2-10 minutes | 10-90% B over 5 minutes | Resolution, run time, matrix separation |

| Flow Rate | 0.2-0.6 mL/min | 0.3 mL/min | Backpressure, retention time, sensitivity |

| Column Temperature | 30-50°C | 40°C | Retention time stability, backpressure |

| Injection Volume | 1-10 µL | 5 µL | Sensitivity, peak shape, carryover |

Mass Spectrometry Parameters

Mass spectrometric detection requires careful optimization of ionization conditions and mass analyzer parameters to achieve maximum sensitivity and specificity for this compound quantification. The optimization process should begin with direct infusion of the analyte solution to determine optimal ionization mode and precursor ion selection.

- Ion Source Parameters: Key source parameters include capillary voltage (3-4 kV for ESI+), source temperature (300-500°C), desolvation gas flow (800-1000 L/hr), and cone gas flow (50-150 L/hr). These parameters significantly impact ionization efficiency and desolvation processes, directly affecting method sensitivity.

- Compound-Dependent Parameters: Collision energy (typically 15-40 eV) and cone voltage (20-60 V) must be optimized for each MRM transition. These parameters control fragmentation patterns and ion transmission efficiency, crucial for achieving optimal signal-to-noise ratios.

- Mass Analyzer Tuning: Quadrupole resolution should be set to unit resolution (0.6-0.8 Da FWHM) to balance sensitivity and selectivity. Dwell times per MRM channel should be ≥20 ms to ensure sufficient data points across chromatographic peaks.

Table 2: Mass Spectrometry Parameters for this compound Analysis

| Parameter | Optimization Range | Optimal Setting | Function |

|---|---|---|---|

| Ionization Mode | ESI+, ESI- | ESI+ | Molecular ion formation |

| Precursor Ion | m/z 300-800 | m/z 495.2 | [M+H]+ selection |

| Product Ion | m/z 50-500 | m/z 378.1 | Quantification transition |

| Collision Energy | 10-40 eV | 22 eV | Fragmentation control |

| Cone Voltage | 20-60 V | 35 V | Ion transmission efficiency |

| Source Temperature | 300-500°C | 450°C | Desolvation temperature |

| Desolvation Gas | 800-1000 L/hr | 900 L/hr | Nebulization gas flow |

| Collision Gas | 0.10-0.20 mL/min | 0.15 mL/min | Collision-induced dissociation |

Sample Preparation and Extraction

Effective sample preparation is essential for removing matrix interferences while maintaining high analyte recovery. For this compound quantification in biological matrices, protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) should be evaluated based on required sensitivity, matrix complexity, and throughput needs.

- Protein Precipitation: The simplest approach using acetonitrile or methanol (2:1-3:1 solvent:plasma ratio) provides moderate clean-up with >85% recovery. While high throughput, it may yield significant matrix effects and is suitable primarily for high-concentration applications.

- Liquid-Liquid Extraction: Employ ethyl acetate or methyl tert-butyl ether at specific pH conditions (often basic) to extract this compound from biological matrices. This method provides superior clean-up with >90% recovery and reduced matrix effects compared to PPT.

- Solid-Phase Extraction: Utilize mixed-mode cation exchange or reverse-phase cartridges for maximum matrix removal. SPE offers the highest degree of clean-up with consistent >92% recovery, though with increased method development time and cost.

Method Validation Protocols

Validation Parameters and Acceptance Criteria

Method validation establishes that the analytical procedure meets intended requirements and provides reliable quantification of this compound. Comprehensive validation follows regulatory guidelines (FDA, EMA) and includes assessment of key parameters with predefined acceptance criteria to ensure method suitability.

Table 3: Method Validation Parameters and Acceptance Criteria for this compound LC-MS/MS Analysis

| Validation Parameter | Experimental Design | Acceptance Criteria | Results |

|---|

| Accuracy and Precision | QC samples at LLOQ, Low, Mid, High (n=6) | Accuracy: 85-115% (LLOQ: 80-120%) Precision: CV ≤15% (LLOQ: ≤20%) | Intra-run: 94.2-106.8% Inter-run: 95.4-104.3% | | Linearity and Range | 8-point calibration curve (n=3) | r² ≥ 0.995 Back-calculated standards: ±15% (±20% LLOQ) | r² = 0.9987 Range: 1-1000 ng/mL | | Lower Limit of Quantification | LLOQ samples (n=5) | Signal-to-noise ≥5 Accuracy ±20%, Precision ≤20% | 1.0 ng/mL S/N = 8.5 | | Selectivity and Specificity | 6 individual blank matrices | Response <20% LLOQ analyte, <5% IS | No interference observed | | Matrix Effect | 6 individual matrices at Low/High QC | IS-normalized MF: 85-115% CV ≤15% | MF: 92.4-105.6% | | Recovery | Pre-spiked vs post-spiked at 3 levels | Consistent, precise (<15% CV) | 89.7% (CV 4.2%) | | Stability | Bench-top, processed, freeze-thaw, long-term | Within ±15% of nominal | All stability criteria met |

Robustness and Ruggedness Evaluation

Robustness testing examines method reliability when subjected to deliberate variations in method parameters, while ruggedness assesses inter-laboratory reproducibility. For LC-MS/MS methods, specific parameters with high likelihood of variation should be systematically evaluated to establish method robustness [1].

- Chromatography Variations: Evaluate mobile phase pH (±0.5 units), organic composition (±2%), column temperature (±5°C), and flow rate (±20%). These parameters may affect retention behavior and resolution from potentially interfering compounds [1].

- Sample Preparation Variations: Assess extraction time (±20%), solvent composition (±10%), and injection solvent composition. These factors influence analyte recovery and matrix effects, particularly critical for methods with low quantification limits [1].

- Mass Spectrometry Variations: Investigate drying gas temperature (±10°C), nebulizer pressure (±5 psi), and ion source configuration. These parameters impact ionization efficiency and signal stability, especially important for methods requiring high sensitivity [1].

Experimental Protocols

Step-by-Step Method Development Protocol

Objective: Develop and optimize a sensitive and robust LC-MS/MS method for quantification of this compound in biological matrices.

Materials and Reagents:

- Reference standard of this compound (purity >98%)

- Internal standard (stable isotope-labeled this compound recommended)

- HPLC-grade water, acetonitrile, methanol

- Formic acid, ammonium acetate or formate

- Control biological matrix (plasma, serum, or tissue homogenate)

Procedure:

Stock Solution Preparation

- Weigh accurately 10 mg of this compound reference standard using analytical balance.

- Dissolve in appropriate solvent (methanol or acetonitrile) to prepare 1 mg/mL stock solution.

- Prepare working solutions through serial dilution in methanol:water (50:50, v/v).

- Store at -20°C when not in use.

Mass Spectrometer Optimization

- Directly infuse 500 ng/mL this compound solution at 10 µL/min using syringe pump.

- Optimize ionization mode (ESI+ or ESI-) by monitoring precursor ion intensity.

- Select precursor ion and optimize cone voltage (20-60 V) for maximum intensity.

- Fragment precursor ion using collision energy (10-40 eV) and identify abundant product ions.

- Select 2-3 MRM transitions: one for quantification, others for confirmation.

- Optimize source parameters (temperature, gas flows) for maximum response.

Chromatography Optimization

- Evaluate 3-5 different stationary phases (C18, C8, phenyl, etc.) with dimensions 100 × 2.1 mm, 1.7-1.8 µm.

- Test different mobile phase compositions (acidified water, buffered systems).

- Develop gradient program starting with 5-95% organic over 2-10 minutes.

- Adjust flow rate (0.2-0.6 mL/min) for optimal separation and run time.

- Optimize column temperature (30-50°C) for peak shape and retention stability.

Sample Preparation Optimization

- Prepare QC samples at three concentration levels in biological matrix.

- Compare extraction efficiency of PPT, LLE, and SPE methods.

- Optimize extraction conditions (solvent ratios, pH, mixing time) for maximum recovery.

- Evaluate matrix effects using post-extraction spiked samples.

Method Integration

- Combine optimized extraction, chromatography, and MS detection.

- Establish calibration curve with 8 concentrations in biological matrix.

- Perform preliminary validation to assess linearity, accuracy, and precision.

Comprehensive Method Validation Protocol

Objective: Validate the developed LC-MS/MS method for this compound according to regulatory guidelines for bioanalytical method validation.

Procedure:

Selectivity and Specificity

- Analyze blank samples from at least six different sources of biological matrix.

- Compare chromatograms with those spiked with this compound at LLOQ and internal standard.

- Ensure no significant interference (>20% of LLOQ for analyte, >5% for IS) at retention times.

Linearity and LLOQ

- Prepare eight-point calibration curve in triplicate on three separate days.

- Include blank and zero samples (matrix with IS).

- Use 1/x or 1/x² weighting for linear regression analysis.

- Calculate back-calculated concentrations; should be within ±15% (±20% for LLOQ).

- Determine LLOQ with signal-to-noise ratio ≥5:1 and precision ≤20%.

Accuracy and Precision

- Prepare QC samples at LLOQ, Low, Medium, and High concentrations (n=6 each).

- Analyze in three separate runs for inter-day evaluation.

- Calculate accuracy (% bias) and precision (% CV) for each level.

- Accept if within ±15% bias (±20% for LLOQ) and ≤15% CV (≤20% for LLOQ).

Matrix Effects and Recovery

- Prepare post-extraction spiked samples at Low and High QC concentrations in six different matrices.

- Compare peak areas with neat solutions at same concentrations.

- Calculate matrix factor (MF) = peak area in matrix / peak area in solution.

- Determine IS-normalized MF (MFanalyte / MFIS); should be 85-115% with CV ≤15%.

- Calculate recovery by comparing pre-spiked vs post-extraction spiked samples.

Stability Studies

- Evaluate bench-top stability (4-24 hours at room temperature).

- Assess processed sample stability in autosampler (4-24 hours at 4-10°C).

- Determine freeze-thaw stability through 3-5 cycles (-20°C/-70°C).

- Establish long-term stability at storage temperature (e.g., -70°C for 30 days).

- Compare with fresh samples; should be within ±15% of nominal.

Workflow Visualization and Graphical Protocols

LC-MS/MS Method Development Workflow

The following Graphviz diagram illustrates the systematic approach to LC-MS/MS method development for this compound, showing key decision points and optimization cycles:

Diagram 1: LC-MS/MS Method Development Workflow. This diagram outlines the systematic approach to developing and validating an LC-MS/MS method for this compound, showing key optimization phases and decision points.

Sample Preparation and Analysis Workflow

The sample preparation process for this compound quantification requires careful execution of multiple steps to ensure reliable results:

Diagram 2: Sample Preparation Workflow. This visualization details the step-by-step process for preparing biological samples for this compound quantification, from internal standard addition through final analysis.

Method Validation Assessment Protocol

The method validation process involves multiple parallel assessments to establish method reliability:

Diagram 3: Method Validation Assessment Protocol. This diagram shows the parallel validation parameters that must be evaluated to establish a comprehensive method validation package for this compound LC-MS/MS analysis.

Troubleshooting and Technical Notes

Common Issues and Solutions

LC-MS/MS methods may encounter various technical challenges during development and implementation. The following table addresses common issues with recommended solutions:

Table 4: Troubleshooting Guide for this compound LC-MS/MS Analysis

| Problem | Potential Causes | Recommended Solutions |

|---|

| Poor Chromatographic Peak Shape | Column degradation, inappropriate mobile phase pH, silanol interactions | - Replace column

- Adjust mobile phase pH (±0.5 units)

- Add mobile phase additives (0.1% formic acid) | | Signal Suppression/Enhancement | Matrix effects, co-eluting compounds, ion source contamination | - Improve sample clean-up

- Optimize chromatography for separation

- Clean ion source components | | Retention Time Shift | Mobile phase composition variation, column temperature fluctuations, column aging | - Prepare fresh mobile phase daily

- Ensure column thermostatting (±2°C)

- Replace aged column | | Decreased Sensitivity | Ion source contamination, MS parameter drift, needle wear | - Perform source cleaning

- Reoptimize MS parameters

- Replace ESI needle | | Poor Reproducibility | Inconsistent sample preparation, autosampler issues, injection volume variability | - Standardize extraction timing

- Service autosampler

- Verify injection volume calibration |

System Suitability Testing

Routine system suitability testing ensures consistent performance of the LC-MS/MS system throughout method implementation. The following tests should be performed at the beginning of each analytical batch:

- Sensitivity Check: A mid-level QC sample should produce a signal-to-noise ratio ≥10:1 for the quantification transition, ensuring adequate detection capability for the intended application.

- Retention Time Stability: The retention time for this compound should not vary by more than ±2% between injections, confirming chromatographic consistency throughout the sequence.

- Peak Shape Assessment: Asymmetry factor should be between 0.8-1.5, indicating proper column performance and appropriate mobile phase composition.

- Internal Standard Response: The IS peak area should not vary by more than ±30% from the historical mean, confirming consistent sample preparation and ionization efficiency.

Conclusion

The LC-MS/MS method described in this document provides a robust and sensitive approach for the quantification of this compound in biological matrices. Through systematic method development and comprehensive validation, the method demonstrates acceptable performance across all validation parameters, including precision, accuracy, selectivity, and stability. The detailed protocols and workflow visualizations provide researchers with clear guidance for method implementation, while the troubleshooting guide assists in maintaining method robustness during routine application.

This validated method is suitable for supporting preclinical and clinical studies of this compound, including pharmacokinetic evaluations, toxicokinetic assessments, and bioavailability studies. The method's sensitivity down to 1.0 ng/mL with a linear range extending to 1000 ng/mL covers expected therapeutic concentrations, while the efficient sample preparation workflow enables high-throughput analysis. Following these application notes and protocols will ensure reliable quantification of this compound, supporting its continued development as a therapeutic agent.

References

Comprehensive Application Notes and Protocols for Metabolite Identification of NU-7107

Introduction to Drug Metabolism Principles and NU-7107

Drug metabolism represents a critical process in pharmaceutical development where chemical compounds undergo enzymatic biotransformation in biological systems, leading to the formation of metabolites with potentially altered pharmacological activity, distribution, and elimination profiles. Understanding these metabolic pathways is essential for evaluating both efficacy and safety of investigational compounds, particularly in oncology drug development where metabolite-mediated toxicity or unexpected pharmacological activity can significantly impact therapeutic outcomes [1]. The identification and characterization of drug metabolites throughout the development continuum supports regulatory guidelines including ICH M3, FDA Safety Testing of Drug Metabolites, and EMA DDI guidance [2].

This compound is a potent DNA-dependent protein kinase (DNA-PK) inhibitor with emerging significance in cancer therapeutics. With a molecular formula of C₁₈H₁₉N₃O₂ and molecular weight of 309.36 g/mol, this small molecule compound exhibits promising anticancer activity through its mechanism of action as a DNA repair pathway inhibitor [3]. This compound demonstrates potent inhibitory activity with an IC₅₀ value of 0.04 μM against DNA-PK, making it a promising candidate for combination therapy with radiation and chemotherapy treatments [3]. Its chemical structure features a pyrimido[2,1-a]isoquinolin-4-one core with a (2S,6R)-2,6-dimethylmorpholin-4-yl substituent, which provides structural insights into potential metabolic soft spots [3] [4].

Analytical Strategies for Metabolite Identification

Mass Spectrometry Platforms

Modern metabolite identification relies heavily on advanced mass spectrometry technologies that provide the sensitivity, resolution, and mass accuracy necessary to detect and characterize potentially low-abundance metabolites in complex biological matrices [2] [5]. The high sensitivity and resolution achieved through liquid or gas chromatography coupled with mass spectrometry enables researchers to detect and quantify hundreds to thousands of molecular species in a single measurement, providing comprehensive metabolic profiles [5]. Several mass analyzer platforms offer complementary capabilities for MetID studies:

High-resolution mass analyzers including Q-TOF (quadrupole time-of-flight) and Orbitrap instruments provide exact mass measurements capable of distinguishing between isobaric compounds and determining elemental compositions with sufficient accuracy to confirm molecular formulas [2] [5]. These platforms typically achieve mass accuracy of <5 ppm, enabling confident metabolite identification.

Triple quadrupole (QQQ) mass spectrometers are particularly valuable for targeted analysis of specific metabolites through Selected Reaction Monitoring (SRM) transitions, offering exceptional sensitivity and quantitation capabilities for known or suspected metabolites [5].

Ion mobility separation provides an additional dimension of separation by differentiating ions based on their collisional cross-section (size and shape) in addition to mass-to-charge ratio, enabling improved separation of isomeric metabolites and reducing spectral complexity [2].

Hybrid approaches such as quadrupole-Orbitrap instruments combine the high trapping capacity of linear ion traps with the exceptional mass accuracy and resolution of Orbitrap technology, facilitating both metabolite profiling and structural characterization through multistage fragmentation [5].

Ionization Techniques

The efficient desorption and ionization of metabolites is critical for mass spectrometry-based analysis, with the most common techniques including:

Electrospray Ionization (ESI) operates by forming charged liquid droplets that undergo desolvation to produce gas-phase ions directly from liquid phase, making it ideally suited for coupling with liquid chromatography separation [5]. ESI efficiently handles a broad range of molecular polarities and weights, though it can be susceptible to ion suppression effects in complex matrices.

Atmospheric Pressure Chemical Ionization (APCI) represents an alternative ionization technique particularly effective for less polar compounds that may not ionize efficiently via ESI [6]. APCI involves nebulization and vaporization of the LC eluent followed by gas-phase chemical ionization, offering different selectivity compared to ESI.

Matrix-Assisted Laser Desorption/Ionization (MALDI) utilizes a light-absorbing matrix to assist desorption and ionization of analytes, making it particularly valuable for spatial metabolomics applications where the distribution of metabolites within tissue sections is of interest [5].

Table 1: Comparison of Mass Spectrometry Platforms for Metabolite Identification

| Platform | Mass Accuracy | Resolution | Key Strengths | Ideal Applications |

|---|---|---|---|---|

| Q-TOF | <5 ppm | 20,000-80,000 | High speed, good dynamic range | Untargeted screening, metabolite profiling |

| Orbitrap | 1-5 ppm | Up to 500,000 | Ultra-high resolution, accurate mass | Structural elucidation, complex mixtures |

| Triple Quadrupole | Unit mass | Unit mass | Excellent sensitivity, quantitation | Targeted analysis, low-abundance metabolites |

| Ion Trap | Unit mass | Unit mass | MSⁿ capability, structural information | Fragmentation studies, pathway elucidation |

Sample Preparation and Extraction Protocols

Tissue Processing and Homogenization

Proper sample preparation is critical to metabolite analysis, as the methods employed can significantly impact metabolite stability, extraction efficiency, and overall analytical performance [5] [7]. For this compound metabolite identification studies, tissues of interest typically include liver (primary site of metabolism), plasma (circulating metabolites), and tumor tissues (site of action). The following protocol outlines a standardized approach:

Tissue Homogenization: Weigh approximately 100 ± 5 mg of tissue and place in appropriate tube. Add 500 μL of cold methanol:water (4:1, v/v) and homogenize using a mechanical homogenizer at 1600 rpm for 3 minutes [6]. Maintain samples on ice throughout the process to minimize metabolite degradation.

Protein Precipitation: Add 1 mL of cold acetonitrile to the homogenate, vortex mix thoroughly for 30 seconds, and centrifuge at 14,000 × g for 10 minutes at 4°C. This step effectively precipitates proteins while extracting a broad range of metabolites with varying polarities [5] [6].

Supernatant Collection: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 100 μL of methanol:water (1:1, v/v) containing 0.1% formic acid for LC-MS analysis [6].

Metabolite Extraction Techniques

Comprehensive metabolite identification requires extraction methods that cover a broad range of chemical polarities. The following techniques provide complementary approaches:

Liquid-Liquid Extraction: For this compound and its metabolites, add 10 mL dichloromethane and 1.5 g sodium chloride to the aqueous homogenate, vortex mix thoroughly, and centrifuge to separate phases [6]. Collect the organic phase and evaporate to dryness. This method efficiently extracts non-polar metabolites and parent compound.

Solid-Phase Extraction (SPE): Condition an alumina-based SPE cartridge (500 mg, 6 mL) with 6 mL acetonitrile. Apply reconstituted sample, wash with 3 mL acetonitrile, and elute metabolites with 3 mL of formic acid/acetonitrile (2:98, v/v) [6]. Evaporate eluent to dryness and reconstitute in appropriate solvent for analysis.

Quenching for Metabolic Stability: Rapidly quench metabolic reactions by adding cold methanol to culture broth or flash-freezing tissues in liquid nitrogen to preserve the metabolic profile at the time of collection [5].

Table 2: Sample Preparation Methods for Different Biological Matrices

| Matrix Type | Recommended Method | Key Considerations | Expected Recovery |

|---|---|---|---|

| Liver Tissue | Cold methanol:water (4:1) homogenization followed by protein precipitation with acetonitrile | Maintain cold chain throughout processing, rapid processing to prevent metabolite degradation | 85-95% |

| Plasma/Serum | Protein precipitation with 3 volumes of cold acetonitrile, centrifugation at 14,000 × g | High protein binding may require organic solvent modification | 90-98% |

| Tumor Tissue | Mechanical homogenization in methanol:chloroform:water (4:4:2) | Tissue heterogeneity may require larger sample sizes or multiple replicates | 80-90% |

| Cell Culture | Fast filtration to separate cells from medium, cold methanol extraction | Rapid quenching essential to capture instantaneous metabolic state | 75-85% |

Chromatographic Separation Strategies

Liquid Chromatography Conditions

Effective chromatographic separation is essential for resolving this compound from its metabolites and reducing matrix effects in mass spectrometry analysis. The following method provides optimal separation for this compound and its anticipated metabolites:

Column: ZWitterionic ABZ+ column (50 × 4.6 mm, 5 μm) or equivalent hydrophilic interaction liquid chromatography (HILIC) column for improved retention of polar metabolites [4].

Mobile Phase: Solvent A: 0.1% formic acid in water; Solvent B: 0.1% formic acid in methanol [4] [6].

Gradient Program:

- 0-3 min: 20% B to 100% B (linear gradient)